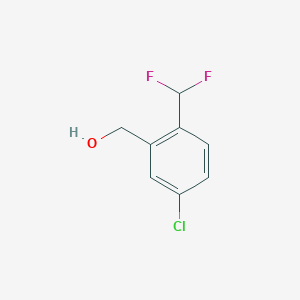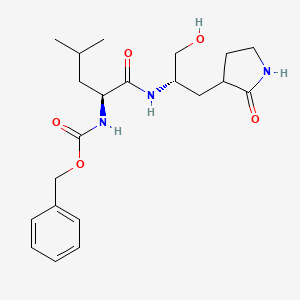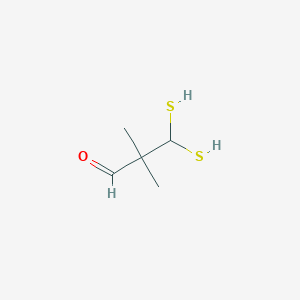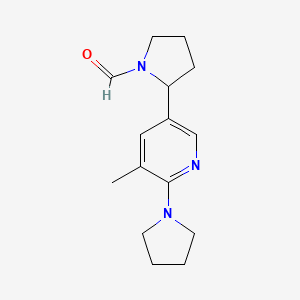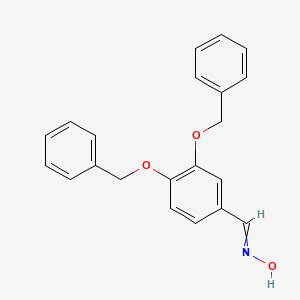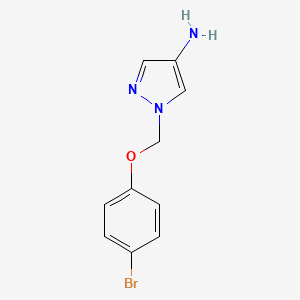
N-ethylethanamine;hafnium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethylethanamine;hafnium(4+):
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-ethylethanamine typically involves the reaction of ethylamine with ethylene. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H5NH2+C2H4→C4H11N
For the synthesis of hafnium(4+) compounds, hafnium metal is often reacted with halogens or other reactive agents. For example, hafnium tetrachloride (HfCl4) can be prepared by reacting hafnium metal with chlorine gas at elevated temperatures:
Hf+2Cl2→HfCl4
Industrial Production Methods
Industrial production of N-ethylethanamine involves large-scale chemical reactors where ethylamine and ethylene are combined under specific conditions. The production of hafnium(4+) compounds, such as hafnium tetrachloride, is typically carried out in specialized facilities equipped to handle high-temperature reactions and the safe handling of reactive gases.
化学反应分析
Types of Reactions
N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: N-ethylethanamine can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Hafnium(4+) compounds, such as hafnium tetrachloride, can undergo:
Hydrolysis: Reacting with water to form hafnium oxide (HfO2).
Reduction: Reducing agents can convert hafnium(4+) to lower oxidation states.
Complexation: Forming complexes with various ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) are employed.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Halogenated amines.
科学研究应用
N-ethylethanamine;hafnium(4+) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic and inorganic compounds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of high-performance materials, including coatings and catalysts.
作用机制
The mechanism of action of N-ethylethanamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. Hafnium(4+) compounds, on the other hand, can interact with other metal ions and ligands, forming stable complexes that are useful in various industrial applications.
相似化合物的比较
Similar Compounds
Diethylamine: Similar to N-ethylethanamine but without the hafnium component.
Hafnium tetrachloride: A common hafnium(4+) compound used in various chemical reactions.
Zirconium(4+) compounds: Chemically similar to hafnium(4+) compounds due to their similar ionic radii.
Uniqueness
N-ethylethanamine;hafnium(4+) is unique due to the combination of an organic amine with a transition metal ion. This combination imparts unique chemical and physical properties, making it suitable for specialized applications in research and industry.
属性
分子式 |
C16H44HfN4+4 |
|---|---|
分子量 |
471.0 g/mol |
IUPAC 名称 |
N-ethylethanamine;hafnium(4+) |
InChI |
InChI=1S/4C4H11N.Hf/c4*1-3-5-4-2;/h4*5H,3-4H2,1-2H3;/q;;;;+4 |
InChI 键 |
NHLIXAMZDJCBIW-UHFFFAOYSA-N |
规范 SMILES |
CCNCC.CCNCC.CCNCC.CCNCC.[Hf+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



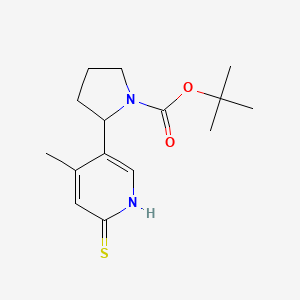
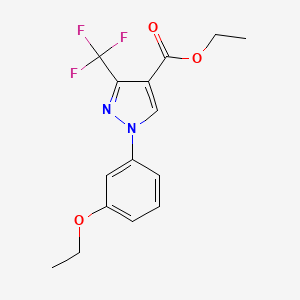


![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)

